5-(tert-butoxy)pentanoic acid
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Overview
Description
5-(tert-Butoxy)pentanoic acid is an organic compound with the molecular formula C9H18O3. It is a carboxylic acid derivative where the carboxyl group is attached to a pentanoic acid chain, and a tert-butoxy group is attached to the fifth carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-butoxy)pentanoic acid typically involves the esterification of pentanoic acid derivatives with tert-butyl alcohol. One common method is the reaction of pentanoic acid with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the tert-butyl ester. This reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions: 5-(tert-Butoxy)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the tert-butoxy group.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted pentanoic acid derivatives.
Scientific Research Applications
5-(tert-Butoxy)pentanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a protecting group for amino acids in peptide synthesis.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(tert-butoxy)pentanoic acid involves its ability to undergo various chemical transformations due to the presence of the tert-butoxy and carboxylic acid functional groups. These transformations enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
5-(tert-Butoxy)-5-oxo-4-(3-palmitamidopropanamido)pentanoic acid: A related compound with additional functional groups, used in specialized applications.
tert-Butyloxycarbonyl-protected amino acids: These compounds share the tert-butoxy group and are used in peptide synthesis.
Uniqueness: 5-(tert-Butoxy)pentanoic acid is unique due to its specific structure, which combines the stability of the tert-butoxy group with the reactivity of the carboxylic acid group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .
Properties
CAS No. |
1039852-53-3 |
---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
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